molecular formula C14H17N3O3 B12268674 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B12268674
M. Wt: 275.30 g/mol
InChI Key: MJZOHBOCTXEEHX-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a complex organic compound that features a unique combination of benzodioxin and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and oxadiazole intermediates, which are then coupled through a series of reactions involving methylation and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions include various substituted derivatives that can be further utilized in different applications.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with similar structural features.

    p-Hydroxyphenylethanol: Another aromatic compound with bioactive properties.

    4-Hydroxybenzaldehyde: Known for its aromaticity and bioactivity.

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine stands out due to its unique combination of benzodioxin and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine

InChI

InChI=1S/C14H17N3O3/c1-10-15-16-14(20-10)9-17(2)8-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7H,5-6,8-9H2,1-2H3

InChI Key

MJZOHBOCTXEEHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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